1-(1,1-Difluoroethyl)-4-fluorobenzene
Overview
Description
1-(1,1-Difluoroethyl)-4-fluorobenzene is an organofluorine compound characterized by the presence of both difluoroethyl and fluorobenzene groups
Scientific Research Applications
1-(1,1-Difluoroethyl)-4-fluorobenzene has several applications in scientific research:
Medicinal Chemistry: It is used in the design of bioactive molecules and drug candidates due to its ability to modulate biological activity.
Material Science: The compound is used in the development of advanced materials with unique properties.
Agrochemicals: It serves as an intermediate in the synthesis of pesticides and herbicides
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,1-Difluoroethyl)-4-fluorobenzene typically involves the difluoroethylation of arylboronic acids. A common method employs 1,1-difluoroethyl chloride (CH3CF2Cl) as the difluoroethylating reagent. . The reaction conditions generally include the use of a suitable solvent and a base to neutralize the by-products.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The scalability of the nickel-catalyzed difluoroethylation process makes it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 1-(1,1-Difluoroethyl)-4-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The aromatic ring can participate in electrophilic and nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo cross-coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions:
Nickel Catalysts: Used in difluoroethylation reactions.
Bases: Such as potassium carbonate, used to neutralize by-products.
Solvents: Common solvents include dichloromethane and dimethyl sulfoxide.
Major Products: The major products formed from these reactions include various difluoroethylated aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 1-(1,1-Difluoroethyl)-4-fluorobenzene involves its interaction with specific molecular targets. The difluoroethyl group can mimic the steric and electronic properties of other functional groups, thereby influencing the compound’s binding affinity and activity. The pathways involved often include interactions with enzymes and receptors, leading to modulation of biological processes .
Comparison with Similar Compounds
1,1-Difluoroethyl chloride (CH3CF2Cl): Used as a difluoroethylating reagent.
1,1-Difluoroethane: Another organofluorine compound with similar properties.
Uniqueness: 1-(1,1-Difluoroethyl)-4-fluorobenzene is unique due to its specific combination of difluoroethyl and fluorobenzene groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
1-(1,1-difluoroethyl)-4-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3/c1-8(10,11)6-2-4-7(9)5-3-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVVCCMQGYLSSGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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